

# An In-depth Technical Guide to Spontaneous Polarization in Wurtzite Aluminum Nitride

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## Compound of Interest

Compound Name: Aluminum nitride

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## Executive Summary

**Aluminum Nitride (AlN)** in its thermodynamically stable wurtzite crystal form is a material of immense technological importance, underpinning advancements in deep-ultraviolet optoelectronics and high-power, high-frequency electronic devices. A defining intrinsic property of wurtzite AlN is its exceptionally large spontaneous polarization. This phenomenon originates from the non-centrosymmetric nature of its crystal lattice and the highly ionic character of the Aluminum-Nitrogen bonds. The resulting internal electric field profoundly influences the electronic properties of AlN and its heterostructures, enabling, for instance, the formation of high-density two-dimensional electron gases (2DEGs) without intentional doping. This guide provides a comprehensive technical overview of the theoretical foundations of spontaneous polarization in AlN, summarizes key quantitative data, details the experimental protocols used for its characterization, and presents logical and experimental workflows through diagrams.

## Theoretical Basis of Spontaneous Polarization

The existence of spontaneous polarization in wurtzite AlN is a direct consequence of its crystal structure and chemical bonding.

## Wurtzite Crystal Structure

AlN crystallizes in the hexagonal wurtzite structure, belonging to the  $P6_3mc$  space group.[1] This structure is non-centrosymmetric, meaning it lacks a center of inversion symmetry.[2] The arrangement of Al and N atoms consists of two interpenetrating hexagonal close-packed sublattices, offset along the c-axis. Each Al atom is tetrahedrally coordinated to four N atoms, and vice versa.[1]

Ideally, a hexagonal structure would have a c/a lattice parameter ratio of  $\sqrt{8/3} \approx 1.633$ .

$$\sqrt{8/3} \approx 1.6338/3 \approx 1.633$$

and an internal parameter,  $u$ , (which defines the relative displacement of the two sublattices along the c-axis) of 0.375. However, in AlN, these values deviate from the ideal, with a c/a ratio of approximately 1.601.[3] This structural deviation, combined with the significant difference in electronegativity between aluminum and nitrogen, leads to a separation of the centers of positive and negative charge within the unit cell, creating a permanent electric dipole moment along the [4] crystallographic direction (the c-axis).[5] This built-in dipole moment, present without any external strain or electric field, is the spontaneous polarization (

$$P_{sp} = P_{sp}$$

).

## Modern Theory of Polarization and Berry Phase Calculations

Quantifying spontaneous polarization from first principles requires the "modern theory of polarization," which defines polarization as a bulk property derivable from the Berry phase of the electronic wavefunctions.[6][7] This computational approach calculates the polarization difference between two states of a system. To find the absolute spontaneous polarization of wurtzite AlN, its polarization is calculated relative to a reference structure that has zero polarization by symmetry.

Historically, the cubic zinc-blende phase of AlN was used as the reference, leading to a calculated

$$P_{sp} = P_{sp}$$

value of approximately  $-0.081$  to  $-0.090$  C/m<sup>2</sup>.<sup>[7][8]</sup> The negative sign indicates that for a metal-polar crystal (where the top surface is Al-terminated), the polarization vector points from the N atom towards the nearest Al atom along the c-axis, directed into the substrate.<sup>[8]</sup>

More recent theoretical work has argued that a non-polar, layered hexagonal structure (where  $u = 0.5$ ) is a more appropriate reference.<sup>[9]</sup> Calculations using this reference have yielded significantly larger values for spontaneous polarization, exceeding  $1$  C/m<sup>2</sup>, and with an opposite orientation (upward for a metal-polar unit cell).<sup>[9][10]</sup> This paradigm shift is supported by recent experimental measurements on ferroelectric AlScN alloys, which extrapolate to a giant polarization for pure AlN.<sup>[10][11]</sup>

## Quantitative Data Summary

The reported values for the spontaneous polarization of wurtzite AlN have varied significantly, largely due to the different theoretical reference structures used in calculations. The table below summarizes key reported values for AlN and, for comparison, GaN and InN.

Material	Spontaneous Polarization, $P_{sp}$ (C/m <sup>2</sup> )	Method	Reference Structure	Source
AlN	-0.081	Ab initio Berry Phase	Zinc-Blende	Bernardini et al. (1997)[7]
AlN	-0.090	Ab initio Berry Phase	Zinc-Blende	Ambacher et al. [8]
AlN	-0.097	First-principles calculation	Zinc-Blende	Furuta et al.[2]
AlN	+1.47 (Predicted)	Ab initio Berry Phase	Layered Hexagonal	Dreyer et al. (2016)[9]
AlN	> 1 (Experimental)	STEM & Macroscopic Electrical	Layered Hexagonal	Wang et al. (2024)[10][12]
GaN	-0.029	Ab initio Berry Phase	Zinc-Blende	Bernardini et al. (1997)[7]
GaN	-0.034	Ab initio Berry Phase	Zinc-Blende	Ambacher et al.
InN	-0.032	Ab initio Berry Phase	Zinc-Blende	Bernardini et al. (1997)[7]
InN	-0.042	Ab initio Berry Phase	Zinc-Blende	Ambacher et al. [8]

Note: The sign convention can vary. Here, negative values typically correspond to the long-held convention of a downward-pointing vector in metal-polar materials when referenced to the zinc-blende structure.

## Experimental Protocols for Polarization Characterization

Directly measuring spontaneous polarization is challenging because it requires a zero-field, zero-strain condition, and measurements are typically sensitive to changes in polarization. Therefore, experimental techniques often probe polarization-related effects, such as pyroelectricity, piezoelectricity, or the interface charges in heterostructures.

### Pyroelectric Coefficient Measurement (Dynamic Method)

The pyroelectric effect is the change in spontaneous polarization with a change in temperature

$$p = dP_{sp}/dT$$

). Measuring the pyroelectric coefficient,  $p$ , provides crucial information about the material's polarization.

Methodology:

- **Sample Preparation:** An AlN thin film is grown on a suitable substrate (e.g., Si or SiC). Metal electrodes are deposited on the top and bottom surfaces to form a capacitor structure.
- **Thermal Excitation:** The sample's temperature is modulated sinusoidally at a low frequency (e.g., 0.01-1 Hz) using a Peltier element or a modulated laser beam as a heat source.<sup>[2][13]</sup> This creates a periodic temperature change,

$$dT/dt$$

- **Current Measurement:** The periodic temperature change induces a change in polarization, which generates a measurable pyroelectric current (

$I_p$

) flowing between the electrodes. This current is given by

$$I_p = A \cdot p \cdot (dT/dt)$$

, where A is the electrode area.

- **Data Acquisition:** The pyroelectric current is measured using a sensitive ammeter connected to a lock-in amplifier, which allows for phase-sensitive detection to improve the signal-to-noise ratio.<sup>[14]</sup> The temperature of the sample is simultaneously monitored with a thermocouple.
- **Calculation:** The pyroelectric coefficient p is calculated from the measured current amplitude, the electrode area, and the rate of temperature change. For AlN films, measured values are typically in the range of 6–8  $\mu\text{C}/(\text{m}^2\cdot\text{K})$ .<sup>[7]</sup>

## Capacitance-Voltage (C-V) Profiling of Heterostructures

This technique is used to determine the net polarization-induced sheet charge density (

$\sigma$

) at the interface of a heterostructure, such as AlN/GaN. This charge arises from the discontinuity in both spontaneous and piezoelectric polarization across the interface.

Methodology:

- **Sample Growth:** A heterostructure, for example, a GaN/AlN/GaN stack, is grown via molecular beam epitaxy (MBE) or metal-organic chemical vapor deposition (MOCVD).<sup>[4][8]</sup>
- **Device Fabrication:** A Schottky barrier contact (e.g., Ni/Au) is deposited on the surface to act as a gate electrode, and an ohmic contact is made to the underlying GaN layer.
- **C-V Measurement:** A variable DC bias voltage with a superimposed small AC signal is applied across the Schottky contact. The capacitance of the structure is measured as a function of the DC bias.
- **Apparent Carrier Profile Calculation:** The measured C-V data is used to calculate the apparent free carrier concentration profile,

$$n(x)$$

, as a function of depth,  $x$ , from the surface using the equations:

$$x = \epsilon A / C$$

$$n(x) = (C^3 / q \epsilon A^2) / (dC/dV)$$

where

$$\epsilon$$

is the dielectric permittivity,  $A$  is the Schottky contact area,  $C$  is the capacitance,  $V$  is the voltage, and  $q$  is the elementary charge.

- **Sheet Charge Extraction:** The apparent carrier profile will show a sharp peak corresponding to the two-dimensional electron gas (2DEG) confined at the AlN/GaN interface. Integrating this peak yields the total sheet carrier density, which is a direct measure of the net polarization-induced interface charge,

$$\sigma$$

$$.[4][5]$$

## Piezoresponse Force Microscopy (PFM)

PFM is a scanning probe technique that utilizes the converse piezoelectric effect to map the ferroelectric domain structure and local piezoelectric response of a material. While it measures the piezoelectric response, this property is intrinsically linked to the same crystal asymmetry that causes spontaneous polarization.

Methodology:

- **Setup:** A conductive AFM tip is brought into contact with the AlN surface.
- **AC Voltage Application:** An AC voltage

$$V_{ac}$$

) is applied between the conductive tip and a bottom electrode.

- **Surface Vibration Detection:** Due to the converse piezoelectric effect, the applied electric field causes the AlN film to locally expand or contract. This surface vibration is detected by the AFM's laser-and-photodiode system.
- **Signal Analysis:** A lock-in amplifier analyzes the cantilever's deflection signal at the same frequency as the applied AC voltage.
  - **PFM Amplitude:** The amplitude of the vibration is proportional to the magnitude of the effective longitudinal piezoelectric coefficient ( $d_{33}$ ).
- **PFM Phase:** The phase difference between the applied voltage and the mechanical response indicates the direction of the polarization vector. A 180° phase shift corresponds to a reversal of the polarization direction.
- **Imaging:** By scanning the tip across the surface, PFM generates maps of the amplitude and phase, revealing the distribution of polarization domains and their orientation with nanoscale resolution.

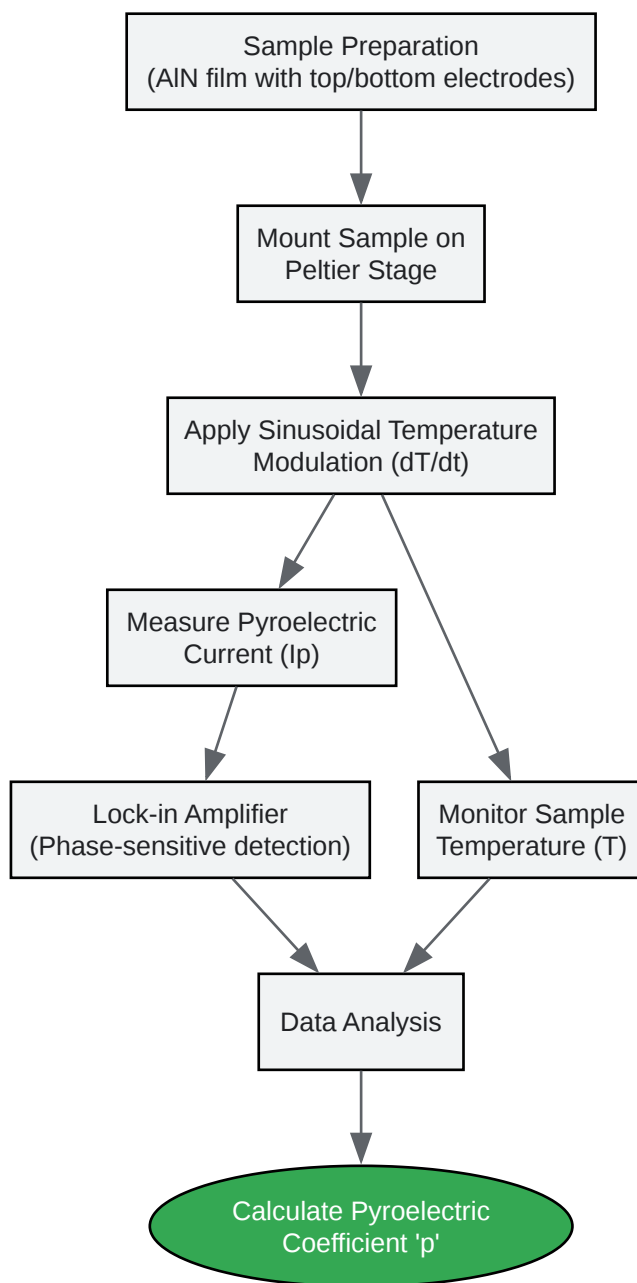
## Visualizations: Workflows and Logical Diagrams

### Wurtzite AlN Unit Cell and Origin of Polarization

Caption: Wurtzite AlN unit cell showing the origin of the net dipole moment.

## Experimental Workflow for Dynamic Pyroelectric Measurement

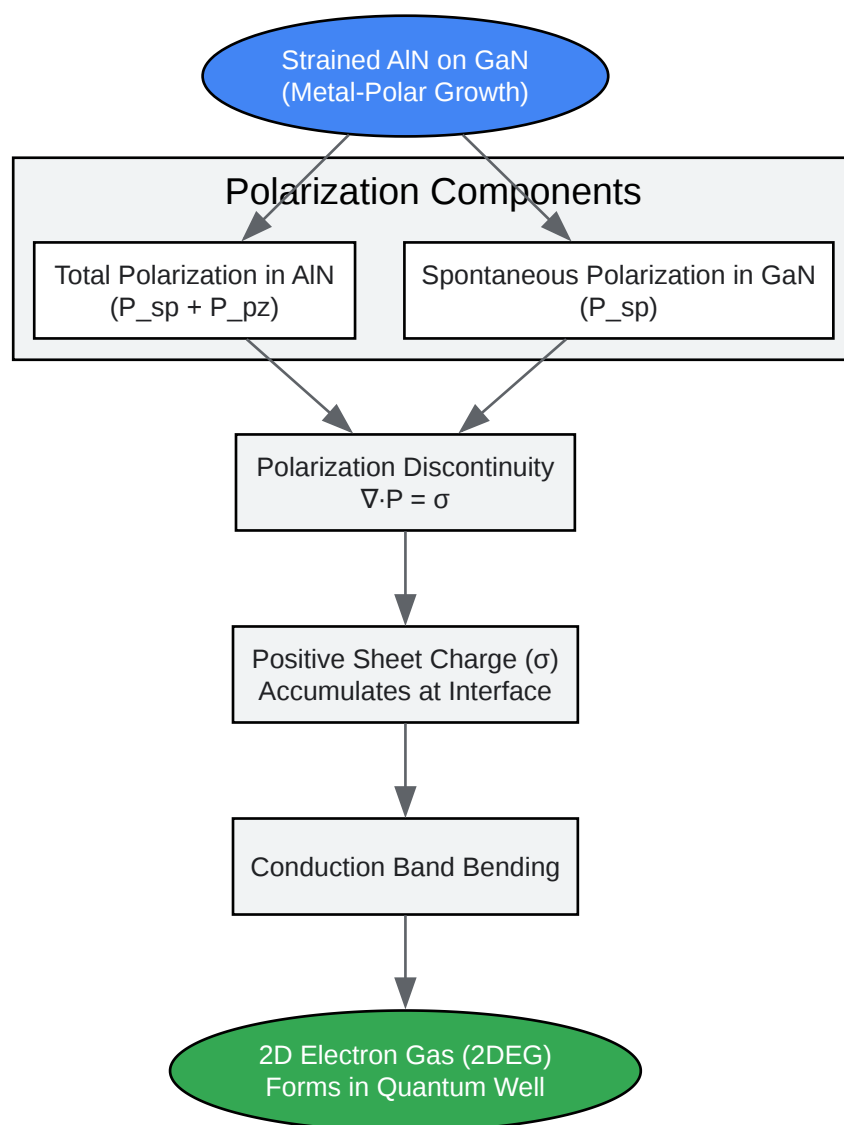




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Caption: Workflow for measuring the pyroelectric coefficient using the dynamic method.

## Polarization-Induced 2DEG at an AlN/GaN Heterointerface



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